4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL
Description
4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran core substituted with a hydroxyl group at the 4-position and an indol-6-yl moiety. The thiopyran ring (C5H10OS) provides a six-membered structure with sulfur replacing one oxygen atom, altering electronic properties compared to its pyran analogs.
Properties
IUPAC Name |
4-(1H-indol-6-yl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(4-7-16-8-5-13)11-2-1-10-3-6-14-12(10)9-11/h1-3,6,9,14-15H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANWSSGKMIOYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC3=C(C=C2)C=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654173 | |
| Record name | 4-(1H-Indol-6-yl)thian-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-18-7 | |
| Record name | Tetrahydro-4-(1H-indol-6-yl)-2H-thiopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Indol-6-yl)thian-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL (CAS No. 885273-18-7) is a heterocyclic organic compound featuring an indole moiety fused with a tetrahydrothiopyran ring. Its unique structure has garnered attention in medicinal chemistry due to potential biological activities, including anti-cancer and neuroprotective properties. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H15NOS |
| Molecular Weight | 233.33 g/mol |
| Boiling Point | 473.4 ± 45 °C (predicted) |
| Density | 1.311 ± 0.06 g/cm³ |
Research indicates that This compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses.
- Neuroprotective Properties : Evidence indicates that this compound could protect neuronal cells from apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Anticancer Activity
A study published in Molecules demonstrated the efficacy of similar indole derivatives in inhibiting cancer cell proliferation. While specific data on This compound is limited, its structural analogs have displayed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for future research .
Neuroprotection
Recent research highlighted the protective effects of indole-based compounds on neuronal cells exposed to oxidative stress. Although specific studies on this compound are scarce, its structural similarity to known neuroprotective agents supports further investigation into its potential benefits in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of This compound , it is useful to compare it with structurally related compounds:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula.
Key Observations :
- Core Structure : The thiopyran core in the target compound and its parent (tetrahydro-2H-thiopyran-4-ol) differentiates them from oxygenated pyran analogs (e.g., ). Sulfur’s lower electronegativity may enhance lipophilicity and alter reactivity compared to pyran derivatives .
- Substituent Effects: The indol-6-yl group in the target compound contrasts with indol-3-yl derivatives in . Positional isomerism (indol-6-yl vs.
- Functional Groups: The hydroxyl group in the target compound and its parent () suggests higher solubility in polar solvents compared to acetylated or cyano-substituted analogs ().
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data Highlights
*Compound 23sa’s data include sp<sup>3</sup> hybridized carbons (δ 2.26–2.30 ppm) and aromatic protons (δ 7.27–8.20 ppm), typical of indole and thiopyran systems .
Key Observations :
- IR Spectroscopy : Indole NH stretches (~3440 cm<sup>-1</sup>) and hydroxyl groups (~3200–3600 cm<sup>-1</sup>) are expected in the target compound, similar to analogs in .
- <sup>1</sup>H NMR : The indol-6-yl substituent would likely show distinct aromatic proton shifts compared to indol-3-yl derivatives (e.g., δ 7.27–8.12 in ).
- Mass Spectrometry : The target compound’s molecular ion peak would align with its molecular weight (~261 m/z), though fragmentation patterns would depend on substituent stability.
Preparation Methods
Synthesis of Tetrahydrothiopyran Derivatives
- The tetrahydrothiopyran ring system with a hydroxyl group at the 4-position can be prepared by functional group transformations starting from tetrahydrothiopyran-4-ol.
- For example, 4-iodotetrahydro-2H-thiopyran has been synthesized as an intermediate by iodination of tetrahydrothiopyran-4-ol with good yields (~75%) under mild conditions.
- This intermediate (4-iodotetrahydrothiopyran) serves as a versatile substrate for further coupling reactions.
Indole Coupling via Alkyl Iodides
- A key method to attach the indole moiety involves transition metal-catalyzed coupling of alkyl iodides with indole derivatives.
- One optimized procedure uses iron sulfate (Fe(SO4)·7H2O) as a catalyst with aryl diazonium salts to facilitate the coupling of alkyl iodides (such as 4-iodotetrahydrothiopyran) with indole rings, producing substituted indoles efficiently at room temperature.
- This method avoids harsh conditions and preserves sensitive functional groups like hydroxyls.
Amide Formation and Condensation Approaches
- Related compounds with tetrahydrothiopyran rings linked to indole derivatives via amide bonds have been synthesized using coupling agents like HATU in the presence of triethylamine in acetonitrile solvent.
- For example, ethyl 4-(2-(6-fluoro-1H-indol-3-yl)acetamido)tetrahydro-2H-thiopyran-4-carboxylate was prepared by reacting an indole acetamide derivative with a tetrahydrothiopyran carboxylate under mild conditions, yielding over 90% product.
- Although this example involves an amide linkage rather than a direct C-C bond, the methodology illustrates effective coupling strategies involving tetrahydrothiopyran derivatives and indole rings.
Representative Preparation Method (Hypothetical Adaptation)
Based on the above data and standard organic synthesis protocols, a plausible preparation method for 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL could be:
Summary Table of Key Preparation Data
Q & A
Q. What are the optimized synthetic routes for 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves coupling indole derivatives with tetrahydrothiopyran precursors. Key steps include:
- Reaction setup : Use of chloranil as an oxidizing agent in xylene under reflux for 25–30 hours (common for similar heterocycles) .
- Purification : Recrystallization from methanol to isolate the product .
- Critical parameters : Temperature control (reflux at ~140°C) and stoichiometric ratios (e.g., 1:1.4 substrate-to-oxidizer ratio) to minimize byproducts.
- Alternative routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for indole-thiopyran linkage, as seen in analogous compounds .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Coupling | Chloranil, xylene, reflux (25–30 hr) | Oxidative cyclization | Monitor reaction progress via TLC |
| Workup | 5% NaOH, H₂O wash | Remove acidic impurities | Ensure thorough washing to avoid residual base |
| Purification | Recrystallization (MeOH) | Isolate pure product | Slow cooling enhances crystal purity |
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole and thiopyran ring connectivity. Look for characteristic shifts (e.g., indole NH ~10–12 ppm, thiopyran S-environment deshielding) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., [M+H]⁺ ion matching C₁₃H₁₅NOS) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% target) .
Q. How should the compound be stored to ensure stability during experiments?
Answer:
- Storage conditions : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiopyran sulfur or indole NH group .
- Incompatible materials : Avoid strong acids/bases (risk of ring-opening) and oxidizing agents (e.g., peroxides) .
- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to prevent hydrolysis .
Q. What are the critical safety precautions for handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : N95 mask, nitrile gloves, and chemical goggles to avoid inhalation/skin contact (GHS Category 1 eye irritant) .
- Ventilation : Use fume hoods to mitigate vapor exposure (acute toxicity Category 4) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What solvent systems are compatible with this compound for solubility studies?
Answer:
- Polar aprotic solvents : DMSO, DMF (high solubility due to thiopyran S and indole NH groups).
- Chlorinated solvents : Dichloromethane, chloroform (suitable for column chromatography).
- Aqueous mixtures : Limited solubility; use ethanol/water (1:1) for biological assays .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the compound’s stability in different studies?
Answer:
- Contradiction example : Discrepancies in oxidative stability may arise from impurities (e.g., residual metal catalysts) or storage conditions.
- Methodology :
Q. How does the electron-donating indole substituent influence the thiopyran ring’s reactivity?
Answer:
- Electronic effects : The indole-6-yl group increases electron density at the thiopyran C4 position, enhancing nucleophilic reactivity (e.g., in SN2 substitutions).
- Comparative data : Analogous compounds (e.g., 4-aryl-tetrahydrothiopyrans) show faster ring-opening under acidic conditions compared to non-substituted derivatives .
- Experimental validation : Perform Hammett studies with substituted indoles to correlate σ⁺ values with reaction rates .
Q. What strategies are effective in identifying and mitigating byproducts during large-scale synthesis?
Answer:
- Byproduct sources :
- Oxidation byproducts : Thiopyran S-oxide (trace O₂ exposure) – monitor via IR (S=O stretch ~1050 cm⁻¹) .
- Dimerization : Indole-indole coupling under high-temperature reflux – suppress via dilute conditions .
- Mitigation :
- Use scavengers (e.g., BHT) to prevent radical-mediated side reactions.
- Optimize column chromatography (silica gel vs. Al₂O₃) for separation .
Q. How can researchers assess the compound’s pharmacological potential using in vitro models?
Answer:
- Target identification : Screen against kinase or GPCR panels (indole derivatives often modulate these targets) .
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) .
- Toxicity : MTT assay in HEK293 cells to determine IC₅₀ values .
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
Answer:
- Docking software : AutoDock Vina or Schrödinger Suite to model binding to indole-recognizing receptors (e.g., serotonin receptors) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
- QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
